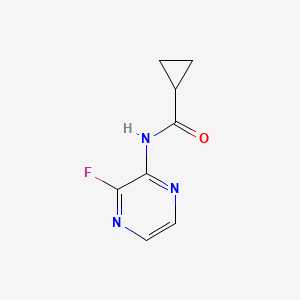

Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide

CAS No.:

Cat. No.: VC15785957

Molecular Formula: C8H8FN3O

Molecular Weight: 181.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8FN3O |

|---|---|

| Molecular Weight | 181.17 g/mol |

| IUPAC Name | N-(3-fluoropyrazin-2-yl)cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C8H8FN3O/c9-6-7(11-4-3-10-6)12-8(13)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) |

| Standard InChI Key | HBTXFYOXQXBZFL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(=O)NC2=NC=CN=C2F |

Introduction

Synthetic Routes and Methodologies

While no explicit synthesis of this compound is documented in the provided sources, analogous pathways from cyclopropanecarboxylic acid derivatives suggest viable routes:

Cyclopropanation of Precursors

The synthesis of cyclopropane rings often employs trimethylsulfoxonium iodide or diazomethane for cyclopropanation of α,β-unsaturated esters or aldehydes . For example, the synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid involves cyclopropanation of 3,4-difluorostyrene using ethyl diazoacetate and a ruthenium catalyst . Adapting this method, a pyrazine-containing alkene precursor could undergo similar cyclopropanation.

Amide Bond Formation

The carboxylic acid intermediate is typically converted to an amide via:

-

Activation as an acyl chloride using thionyl chloride (SOCl₂) .

-

Coupling with 3-fluoro-pyrazin-2-amine in the presence of a base (e.g., pyridine) to form the amide bond .

Example Reaction Pathway:

-

Cyclopropanation of (E)-3-(3-fluoro-pyrazin-2-yl)acrylic acid → Cyclopropanecarboxylic acid ester.

-

Hydrolysis of the ester → Cyclopropanecarboxylic acid.

-

Activation with SOCl₂ → Cyclopropanecarboxylic acid chloride.

Pharmacological Characterization

Although direct data for this compound are unavailable, structurally related cyclopropane amides exhibit activity at G-protein-coupled receptors (GPCRs), such as GPR120 and GPR88 . Key inferences include:

Metabolic and Anti-diabetic Effects

Cyclopropane derivatives are investigated for their role in glucose homeostasis and lipid metabolism. For instance, GPR120 modulators improve insulin sensitivity in adipose tissue and macrophages . The 3-fluoro-pyrazine group may confer metabolic stability against cytochrome P450 enzymes.

Physicochemical and ADME Properties

| Property | Value/Characteristic | Rationale/Inference |

|---|---|---|

| LogP | ~1.5–2.5 (estimated) | Moderate lipophilicity due to fluorine and pyrazine. |

| Solubility | Low aqueous solubility | High aromaticity and rigid cyclopropane. |

| Metabolic Stability | High (fluorine reduces oxidation) | Fluorine impedes CYP-mediated metabolism. |

| Bioavailability | Moderate (amide bond enhances absorption) | Amide groups facilitate passive diffusion. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume